molecular formula C13H15ClO B1354475 1-Phenylcyclohexanecarbonyl chloride CAS No. 2890-42-8

1-Phenylcyclohexanecarbonyl chloride

Cat. No.: B1354475
CAS No.: 2890-42-8
M. Wt: 222.71 g/mol
InChI Key: XUZOAPJJYBDXIC-UHFFFAOYSA-N
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Description

1-Phenylcyclohexanecarbonyl chloride is an organic compound with the molecular formula C13H15ClO. It is a derivative of cyclohexane, where a phenyl group and a carbonyl chloride group are attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .

Preparation Methods

1-Phenylcyclohexanecarbonyl chloride can be synthesized through several methods:

    Reaction of 1-Phenylcyclohexanecarboxylic acid with Thionyl Chloride: This method involves the reaction of 1-phenylcyclohexanecarboxylic acid with thionyl chloride (SOCl2) to form this compound.

    Industrial Production: Industrially, the compound can be produced by the chlorination of 1-phenylcyclohexanecarboxylic acid using phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2.

Chemical Reactions Analysis

1-Phenylcyclohexanecarbonyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-phenylcyclohexanecarbonyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group is highly reactive, making it a useful reagent in organic synthesis .

Comparison with Similar Compounds

1-Phenylcyclohexanecarbonyl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride:

    Benzoyl Chloride: Similar to this compound, benzoyl chloride is used in organic synthesis.

    Acetyl Chloride: Acetyl chloride is a simpler acyl chloride with a smaller molecular structure.

Properties

IUPAC Name

1-phenylcyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZOAPJJYBDXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438577
Record name 1-phenylcyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2890-42-8
Record name 1-phenylcyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-phenylcyclohexanecarboxylic acid (E7) (0.095 g, 0.46 mmol) in dry dichloromethane (3 ml) under argon atmosphere at ice bath temperature oxalyl chloride (0.468 g, 3.68 mmol) and one drop of dimethylformamide were added. The reaction mixture was stirred at room temperature for 15 minutes and at 40° C. for one hour, then concentrated under reduced pressure to give crude title compound (0.105 g, ca. 100%). The crude product was immediately utilized in the next step of the synthesis without further purification.
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
0.468 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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